Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate

PROTAC linker design hydrogen-bond acceptor ternary complex stabilization

Tert-Butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate (CAS 163210-40-0), also designated as 2-[(1-Boc-4-piperidyl)oxy]ethanol, is a Boc-protected piperidine derivative bearing a 2-hydroxyethoxy substituent at the 4-position. With a molecular formula of C₁₂H₂₃NO₄ and a molecular weight of 245.32 g·mol⁻¹, it is commercially supplied as a colorless to pale-yellow liquid at 95–97% purity.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 163210-40-0
Cat. No. B3415372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate
CAS163210-40-0
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OCCO
InChIInChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-4-10(5-7-13)16-9-8-14/h10,14H,4-9H2,1-3H3
InChIKeyWDPSCDHRZOGOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate (CAS 163210-40-0): Physicochemical Identity and PROTAC Linker Classification


Tert-Butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate (CAS 163210-40-0), also designated as 2-[(1-Boc-4-piperidyl)oxy]ethanol, is a Boc-protected piperidine derivative bearing a 2-hydroxyethoxy substituent at the 4-position . With a molecular formula of C₁₂H₂₃NO₄ and a molecular weight of 245.32 g·mol⁻¹, it is commercially supplied as a colorless to pale-yellow liquid at 95–97% purity . The compound is primarily catalogued as a semi-flexible PROTAC (Proteolysis Targeting Chimera) linker building block, wherein the Boc-protected piperidine ring provides conformational semi-rigidity while the pendant hydroxyethoxy arm offers a reactive terminal hydroxyl group for further derivatization . Its designation as an alkyl/ether-class PROTAC linker distinguishes it from purely alkyl-chain or PEG-based linkers, positioning it within the rational-design toolbox for heterobifunctional protein degraders .

Why N-Boc-piperidine Linker Analogs Cannot Be Interchanged with Tert-Butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate in PROTAC Design


In PROTAC development, the linker is not an inert spacer; its length, composition, polarity, hydrogen-bonding capacity, and conformational flexibility collectively govern ternary-complex formation efficiency, cellular permeability, and ultimately target degradation potency [1]. Substituting tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate with a closely related N-Boc-piperidine analog—such as N-Boc-4-piperidineethanol (CAS 89151-44-0)—alters at least four key physicochemical parameters simultaneously: the number of hydrogen-bond acceptors (5 vs. 3), the topological polar surface area (59 vs. ~50 Ų), the computed lipophilicity (XlogP 0.8 vs. 1.5), and the number of rotatable bonds (6 vs. 4) . The inserted ether oxygen in the target compound's hydroxyethoxy arm introduces an additional H-bond acceptor and a gauche-conformational degree of freedom that collectively influence the spatial orientation of the appended ligands, as reviewed in recent linker design literature [2]. These differences are not cosmetic; they can shift the degradation efficiency of the resulting PROTAC molecule by altering the effective distance and angular relationship between the target-protein ligand and the E3 ligase recruiter.

Quantitative Differentiation Evidence: Tert-Butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate vs. Closest N-Boc-piperidine Analogs


Hydrogen-Bond Acceptor Count: Enhanced Intermolecular Interaction Capacity vs. N-Boc-4-piperidineethanol

Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate possesses 5 hydrogen-bond acceptors (4 oxygen atoms, 1 nitrogen atom), compared to 3 hydrogen-bond acceptors (2 oxygen atoms, 1 nitrogen atom) for the closest commercial analog N-Boc-4-piperidineethanol (CAS 89151-44-0) . The two additional H-bond acceptors arise from the ether oxygen within the hydroxyethoxy arm and the carbamate carbonyl oxygen; the ether oxygen is absent in the hydroxyethyl analog, where only the terminal hydroxyl and the carbamate carbonyl contribute. This difference can directly modulate the solvation free energy and the capacity of the linker to engage in polar interactions within the PROTAC ternary complex interface [1].

PROTAC linker design hydrogen-bond acceptor ternary complex stabilization

Topological Polar Surface Area: 59 Ų vs. 49.77 Ų – Superior Aqueous Compatibility Over the Hydroxyethyl Analog

The topological polar surface area (TPSA) of tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate is 59.00 Ų, compared to 49.77 Ų for N-Boc-4-piperidineethanol (CAS 89151-44-0) . This 9.23 Ų increase (18.5% relative difference) is attributable to the additional ether oxygen in the hydroxyethoxy side chain, which contributes approximately 9.2 Ų to the TPSA based on the standard oxygen contribution (~9–10 Ų per ether oxygen in a topological model). TPSA is a well-established predictor of intestinal absorption and blood–brain barrier penetration; a TPSA below 60 Ų is generally associated with favorable membrane permeability while values approaching 60 Ų indicate enhanced aqueous solubility [1]. The target compound's TPSA of 59 Ų sits near this threshold, offering a balanced profile distinct from the more lipophilic comparator.

topological polar surface area aqueous solubility PROTAC physicochemical optimization

Lipophilicity (XlogP): 0.8 vs. 1.5 – A 0.7 Log Unit Reduction in Predicted Lipophilicity Relative to the Hydroxyethyl Analog

The computed XlogP for tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate is 0.8, substantially lower than the XlogP of 1.5 reported for N-Boc-4-piperidineethanol (CAS 89151-44-0) . This 0.7 log unit difference (approximately 5-fold lower predicted octanol–water partition coefficient) arises from the replacement of a methylene (–CH₂–) unit in the comparator with an ether oxygen (–O–) in the target compound, which increases polarity and reduces lipophilicity. In PROTAC design, excessive linker lipophilicity can promote non-specific protein binding, reduce aqueous solubility, and compromise oral bioavailability; conversely, overly hydrophilic linkers may hinder passive membrane diffusion [1]. The intermediate XlogP of 0.8 positions this compound as a moderately hydrophilic linker option.

XlogP lipophilicity PROTAC linker hydrophilicity

Rotatable Bond Count: 6 vs. 4 – Enhanced Conformational Sampling for Ternary Complex Optimization

Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate contains 6 rotatable bonds, compared to 4 rotatable bonds for N-Boc-4-piperidineethanol (CAS 89151-44-0) . The two additional rotatable bonds are located within the hydroxyethoxy chain (–O–CH₂–CH₂–OH) and provide greater conformational freedom relative to the simple hydroxyethyl chain (–CH₂–CH₂–OH). This increased rotational自由度 enables the linker to sample a broader range of spatial orientations between the target-protein ligand and the E3 ligase recruiter, which is critical for achieving the optimal inter-ligand distance of approximately 12–20+ atoms required for efficient ternary complex formation .

rotatable bonds linker flexibility PROTAC conformational space

Ether Oxygen Spacer: Semi-Flexible PROTAC Linker Character vs. Purely Alkyl Linkers – Impact on Degradation Efficiency

Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate is classified as an alkyl/ether PROTAC linker, combining the semi-rigidity of the piperidine ring with the flexible ether-containing side chain . In a comparative study of PROTACs targeting METTL3/METTL14, piperidine-containing linker handles (compounds 22–25) achieved ≥50% degradation of METTL3 and/or METTL14 at 2 μM after 24 h in MOLM-13 cells, demonstrating that piperidine-based linkers can support productive ternary complex geometries [1]. The ether oxygen in the target compound's side chain further differentiates it from purely alkyl piperidine linkers by introducing a local dipole that can engage in hydrogen-bonding interactions with the protein surface, potentially stabilizing the ternary complex as suggested by linker-design principles reviewed in recent literature [2].

alkyl/ether linker semi-flexible PROTAC linker piperidine-based degrader

Boc Protection Orthogonality: Compatibility with Standard Solid-Phase and Solution-Phase PROTAC Synthesis Workflows

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is orthogonal to the free terminal hydroxyl group on the hydroxyethoxy chain, enabling sequential derivatization without protecting-group manipulation at the alcohol terminus . This contrasts with benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate analogs, where the Cbz protecting group requires hydrogenolytic conditions (H₂, Pd/C) that may be incompatible with reduction-sensitive functionalities elsewhere in the PROTAC construct . The Boc group is cleavable under mild acidic conditions (TFA/CH₂Cl₂, or HCl/dioxane), with reported deprotection yields of ≥90% for related N-Boc-piperidine substrates [1], enabling a convergent synthetic strategy where the linker-hydroxyl can be first elaborated with the target-protein ligand, followed by Boc deprotection and coupling to the E3 ligase recruiter.

Boc deprotection orthogonal protecting group strategy PROTAC synthetic accessibility

Recommended Procurement and Application Scenarios for Tert-Butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring a Moderately Hydrophilic, Semi-Flexible Piperidine Linker with Orthogonal Boc Protection

For medicinal chemistry teams designing focused PROTAC libraries, tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate offers a linker building block with XlogP = 0.8 and TPSA = 59 Ų, providing a balanced hydrophilic–lipophilic profile distinct from more lipophilic alternatives such as N-Boc-4-piperidineethanol (XlogP = 1.5, TPSA = 49.77 Ų) . The free terminal hydroxyl enables direct esterification, etherification, or carbamate formation with target-protein ligands, while the Boc group permits subsequent acidic deprotection (≥90% reported yield) and coupling to E3 ligase ligands (e.g., CRBN, VHL, or IAP recruiters) without protecting-group exchange [1]. This compound is listed as a PROTAC linker by multiple specialist suppliers, confirming its recognized role in targeted protein degradation research .

Structure–Activity Relationship (SAR) Studies Comparing Alkyl/Ether vs. Purely Alkyl Linker Arms in Heterobifunctional Degraders

The presence of the ether oxygen in the hydroxyethoxy side chain (HBA count = 5 vs. 3 for the hydroxyethyl analog) provides a distinct chemical handle for SAR investigations into the role of linker polarity on PROTAC degradation efficiency . Researchers can systematically compare the target compound against its closest analog N-Boc-4-piperidineethanol (identical Boc-piperidine core, but lacking the ether oxygen) to isolate the contribution of the ether dipole to ternary complex stability, cellular permeability, and degradation potency. This head-to-head comparison is directly supported by the quantitative differences in HBA count (5 vs. 3), TPSA (59 vs. 49.77 Ų), XlogP (0.8 vs. 1.5), and rotatable bonds (6 vs. 4) documented in the comparative evidence above [1].

Synthesis of CNS-Targeted PROTACs Where Balanced Polarity Is Critical for Blood–Brain Barrier Penetration

With a TPSA of 59 Ų and XlogP of 0.8, tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate sits near the established threshold for favorable CNS drug-like properties (TPSA <60–70 Ų for brain penetration) . Piperidine-based scaffolds are broadly represented among CNS-active pharmaceuticals, and this intermediate is specifically noted for use in CNS-targeted SAR studies . The compound's intermediate polarity makes it a suitable linker candidate for PROTACs targeting neurodegenerative or neuro-oncology targets where excessive lipophilicity would promote non-specific binding and poor brain partitioning, while excessive hydrophilicity would impair passive diffusion across the blood–brain barrier.

Custom Synthesis of Degrader Building Blocks via Terminal Hydroxyl Functionalization Prior to Boc Deprotection

The orthogonal protection strategy (Boc on piperidine N; free –OH on the hydroxyethoxy chain) enables a convergent synthetic workflow in which the linker can be pre-functionalized at the hydroxyl terminus with diverse target-protein ligands (via ester, ether, or carbamate linkages) before Boc removal and subsequent conjugation to E3 ligase recruiters . This modular approach is particularly valuable for custom synthesis and contract research organizations (CROs) producing degrader building blocks, as it allows a single linker intermediate to be diversified into multiple PROTAC candidates while maintaining consistent linker geometry and physicochemical properties. The compound is commercially available from multiple suppliers at 95–97% purity, ensuring reproducible starting material quality for multi-step synthesis campaigns .

Quote Request

Request a Quote for Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.